![molecular formula C12H11F2N3O3S B2668417 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide CAS No. 2191267-25-9](/img/structure/B2668417.png)
3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide
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Description
3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamides and is also known as DFPES.
Scientific Research Applications
Synthesis and Characterization
The compound , similar to its derivatives, is a subject of extensive research in the context of synthesizing and characterizing novel chemical entities. One notable study involves the synthesis of celecoxib derivatives that have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, including N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, were evaluated for their biological activities and exhibited promising results without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself (Küçükgüzel et al., 2013).
Antimicrobial and Anticancer Activities
Further research into arylazopyrazole pyrimidone clubbed heterocyclic compounds, which bear structural resemblance to 3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide, revealed antimicrobial activity against various bacteria and fungi. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Sarvaiya et al., 2019).
Additionally, research on substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which share a similar sulfonamide moiety, demonstrated significant antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. These findings support the role of sulfonamide derivatives in the development of new anticancer agents (Motavallizadeh et al., 2014).
Quantum Chemical Calculations and Molecular Structure
The compound and its derivatives have also been explored through comprehensive theoretical and experimental structural studies. For instance, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide was investigated using DFT/B3LYP and HF methods, providing insights into its stability, electronic structure, and potential for biological activity. This approach aids in understanding the molecular basis of the compound's interactions and functions (Mansour & Ghani, 2013).
properties
IUPAC Name |
3,4-difluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3S/c13-10-3-2-9(8-11(10)14)21(19,20)16-5-7-17-6-1-4-15-12(17)18/h1-4,6,8,16H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBKGQZAHDCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzenesulfonamide |
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